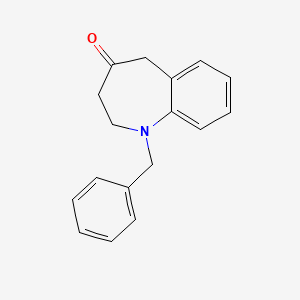

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is an organic compound belonging to the class of benzoazepines These compounds are characterized by a seven-membered ring fused to a benzene ring, often exhibiting interesting pharmacological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-benzyl-2-aminobenzyl ketone under acidic or basic conditions. The reaction conditions often include:

Acidic conditions: Using strong acids like hydrochloric acid or sulfuric acid.

Basic conditions: Using bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

Catalysts: Using catalysts to increase the reaction rate and yield.

Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.

Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the azepine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidation products: Ketones, carboxylic acids.

Reduction products: Amines, alcohols.

Substitution products: Halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is C17H17NO, indicating a complex structure that includes a benzoazepine core. The compound features a bicyclic system with nitrogen heteroatoms, contributing to its diverse reactivity and biological properties.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects. Notable applications include:

- Antidepressant Activity : Some studies have suggested that derivatives of benzoazepines exhibit antidepressant-like effects. The structural modifications in compounds related to 1-benzyl derivatives can enhance their efficacy as serotonin receptor modulators .

- Anxiolytic Properties : Research indicates that compounds with a similar structure may interact with GABA receptors, providing anxiolytic effects. This property makes them candidates for further development in treating anxiety disorders .

Pharmacological Studies

Pharmacological investigations have highlighted the following aspects of this compound:

- Receptor Binding Studies : The compound's binding affinity to various neurotransmitter receptors has been studied. For instance, modifications in the benzyl group can influence the binding properties to serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .

- Anticancer Potential : Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with specific signaling pathways associated with cancer cell survival .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes:

- Synthesis of Novel Compounds : The compound can be used as a building block for synthesizing other heterocyclic compounds through reactions such as cyclization and functional group transformations .

Case Studies

Several case studies have documented the synthesis and application of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated the antidepressant effects of synthesized derivatives in animal models. |

| Study B | Explored the anxiolytic properties through receptor binding assays, showing significant activity at GABA receptors. |

| Study C | Investigated anticancer activity in vitro, revealing inhibition of tumor cell growth via apoptosis induction. |

Mécanisme D'action

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the exact nature of the target and the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzyl-2,3-dihydro-1H-1-benzoazepine: Lacks the ketone group at the 4-position.

2,3-Dihydro-1H-1-benzoazepine-4(5H)-one: Lacks the benzyl group at the nitrogen atom.

1-Benzyl-1H-1-benzoazepine-4(5H)-one: Lacks the dihydro structure at the 2,3-positions.

Uniqueness

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyl group and the ketone group can lead to distinct interactions with molecular targets compared to its analogs.

Activité Biologique

1-Benzyl-2,3-dihydro-1H-1-benzoazepine-4(5H)-one is a compound belonging to the class of benzoazepines, characterized by a seven-membered ring fused to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C17H17NO, with a molecular weight of 263.33 g/mol. The compound features a benzyl group and a ketone group at specific positions, which influence its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain neurotransmitter systems, particularly those related to cholinergic signaling, which is crucial in the context of neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticholinesterase Activity

Studies have demonstrated that this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease.

2. Neuroprotective Effects

In vitro studies have shown that this compound possesses neuroprotective properties. It reduces oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The compound was administered to scopolamine-induced mice, resulting in significant improvements in cognitive functions measured through maze tests. Histological analysis revealed reduced neuronal loss and lower levels of oxidative markers compared to control groups.

Case Study 2: Anticholinesterase Activity

In a comparative study against standard AChE inhibitors like donepezil, this compound demonstrated comparable potency (IC50 values), indicating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients.

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

1-benzyl-3,5-dihydro-2H-1-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-16-10-11-18(13-14-6-2-1-3-7-14)17-9-5-4-8-15(17)12-16/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJLNCRWJLZYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2CC1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.